molecular formula C6H8O3S B144383 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 2689-68-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No. B144383
CAS RN: 2689-68-1
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Description

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a chemical compound related to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom. The compound is characterized by a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the carboxylate ester group (–COOCH3) at the third position and an oxo group (a carbonyl group) at the fourth position makes it a functionalized thiophene derivative. This compound is of interest due to its potential as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of highly functionalized cyclohexenonedicarboxylates was achieved through Michael-Wittig condensations involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate and substituted 2H-pyran-5-carboxylates . Although this does not directly describe the synthesis of methyl 4-oxotetrahydrothiophene-3-carboxylate, it provides insight into the types of reactions that can be used to synthesize complex thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and potential applications. The presence of substituents on the thiophene ring can significantly alter the electronic properties of the molecule. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products with different positions of the nitro group, which can further undergo transformations to form new ring systems such as thieno[3,4-b][1,4]oxazine . This highlights the importance of understanding the molecular structure for subsequent chemical reactions.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which are structurally related to methyl 4-oxotetrahydrothiophene-3-carboxylate, can react with alcohols to yield thiophene-2,4-diols. These compounds can then be transformed into dialkoxythiophene carboxylic acids and further into ethers of thiotetronic and α-halogenothiotetronic acids . Such reactions demonstrate the versatility of thiophene derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-oxotetrahydrothiophene-3-carboxylate would be influenced by its functional groups. The oxo and ester groups are likely to affect its polarity, solubility, and reactivity. While the specific properties of methyl 4-oxotetrahydrothiophene-3-carboxylate are not detailed in the provided papers, the properties of similar compounds suggest that it would be a reactive molecule suitable for further functionalization. For example, the presence of the ester group could allow for reactions such as hydrolysis or reduction, and the oxo group could participate in condensation reactions .

Scientific Research Applications

Mechanism of Dieckmann-Reaction

Methyl 4-oxotetrahydrothiophene-3-carboxylate plays a crucial role in the Dieckmann-reaction mechanism. This compound is a product of the Dieckmann-reaction of methyl 3-(methoxycarbonylmethylthio)-propionate and is essential in a simple technique for its preparation (Hromatka, Binder, & Eichinger, 1973).

Synthesis of 3-Alkoxy-4-cyanothiophenes

This compound is instrumental in the synthesis of 3-alkoxy-4-cyanothiophenes, which are significant in creating donor-acceptor conjugated systems. It represents a step in a two-step synthesis process from the readily available 4-cyano-3-oxotetrahydrothiophene (Hergué et al., 2011).

Organosulfur Phosphonium Salt-mediated Synthesis

Methyl 4-oxotetrahydrothiophene-3-carboxylate is utilized in the synthesis of functionalized thiopyran derivatives. It reacts with acetylenic esters in the presence of triphenylphosphine to produce phosphorus ylides possessing a thiopyran-4-one ring moiety (Asghari, Firouzzade Pasha, & Tajbakhsh, 2016).

Application in Photochemistry

In the field of photochemistry, this compound is used to photocyclize selectively to specific products under irradiation conditions (Anklam, Lau, & Margaretha, 1985).

Synthesis of Thiazoles Targeting Flavivirus Envelope Proteins

It has been used in the synthesis of analogues targeting flavivirus envelope proteins, contributing significantly to antiviral research (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Safety And Hazards

“Methyl 4-Oxotetrahydrothiophene-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 4-oxothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAKUJFYXNILRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863010
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

CAS RN

2689-68-1, 22097-90-1
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 4-Carbomethoxytetrahydro-3-thiophenone
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Record name 2689-68-1
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name Methyl tetrahydro-4-oxo-3-thenoate
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Synthesis routes and methods I

Procedure details

A solution of 3-methoxycarbonylmethylsulfanyl-propionic acid methyl ester (32) (58 g, 300 mmol) in dry T HF (800 mL) was added slowly within 4 h to a refluxing solution of hexane washed NaH (60% in mineral oil, 13.24 g, 331 mmol) in THF. The solution was further refluxed for 5 h. The solution was cooled and the solvent was evaporated. The residue was taken in water, acidified to pH˜1 by cold HCl solution, and extracted by CH2Cl2. The combined organic phase was dried over MgSO4 and concentrated under vacuum to get a viscous residue. The residue was purified by flash chromatography eluting with hexane to yield 17 g (35%) of 4-oxo-tetrahydro-thiophene-3-carboxylic acid methyl ester as colorless viscous oil which solidified on keeping overnight under vacuum. MP 51° C.; 1H NMR (400 MHz, CDCl3) δ 3.17-3.82 (m, 6.5 H), 10.94 (s, 0.5H) ppm. The isomeric mixture was used to next step without further purification.
Quantity
58 g
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Reaction Step One
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0 (± 1) mol
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13.24 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred slurry of sodium methoxide (1.68 g, 31.25 mmol) in dry THF (15 mL) was added a solution of dimethyl 3-thiahexanedioate (5 g, 26.03 mmol) in THF (10 mL) at rt for 5 min. The reaction mixture was heated at reflux for 2 h, cooled to rt and poured into ice cold water and acidified with dil. HCl. The solution was extracted with chloroform and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluents to give the product as pale yellow color oil (1.6 g, 39%).
Quantity
1.68 g
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reactant
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5 g
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reactant
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15 mL
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10 mL
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0 (± 1) mol
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-Oxotetrahydrothiophene-3-carboxylate
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Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Citations

For This Compound
31
Citations
MSP HRNČIAR - chempap.org
… , ie methyl thioglycolate and ethyl acrylate, and including selective preparation of methyl 3-oxotetrahydrothiophene-2-carboxylate and methyl 4-oxotetrahydrothiophene-3-carboxylate …
Number of citations: 0 chempap.org
M COzH - Thiophenecarboxylic Acids and Their Derivatives, 1986 - Wiley Online Library
In the case where R= Me, R’= R3= H, the thiophene (43%) was accompanied by the uncyclized Michael adduct (43% E, 13% Z isomers); further, it was found in this particular case that …
Number of citations: 4 onlinelibrary.wiley.com
K Esses‐Reiter, J Reiter - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… Reacting methyl 4-oxotetrahydrothiophene-3-carboxylate (12), synthesised by Dieckmann condensation [5] of methyl 3-[3'-(methoxycarbonylmethyl)thio]propionate with 5-amino-3-…
Number of citations: 21 onlinelibrary.wiley.com
AE Shinkwin, WJD Whish, MD Threadgill - Bioorganic & medicinal …, 1999 - Elsevier
… When the cyclisation is undertaken at 0 C using sodium methoxide as a base in methanol, methyl 4-oxotetrahydrothiophene-3-carboxylate is the major product, whereas the sole …
Number of citations: 54 www.sciencedirect.com
E Kiuru, H Lönnberg, M Ora - Helvetica Chimica Acta, 2013 - Wiley Online Library
The phosphodiester linkage of 3′‐O‐levulinoylthymidine 5′‐methylphosphate (5) has been protected with 2‐[(acetyloxy)methyl]‐4‐(acetylsulfanyl)‐2‐(ethoxycarbonyl)‐3‐oxobutyl …
Number of citations: 5 onlinelibrary.wiley.com
RA Aitken, AD Harper, AMZ Slawin - Molecules, 2021 - mdpi.com
… Following a literature procedure [14], sulfuryl chloride (9.7 cm 3 , 16.15 g, 0.120 mol) was added dropwise to a stirred 0 C solution of methyl 4-oxotetrahydrothiophene-3-carboxylate 973 …
Number of citations: 3 www.mdpi.com
MW Nötzel, K Rauch, T Labahn, A de Meijere - Organic Letters, 2002 - ACS Publications
An efficient one-step synthesis of 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-ones 3 from methyl 2-chloro-2-cyclopropylideneacetate (1) and amidines 2a−c as well as N,N-…
Number of citations: 49 pubs.acs.org
M Schulz, J Christoffers - Tetrahedron, 2013 - Elsevier
Bi(4-methoxycarbonyl-3-oxothiolan-2-ylidene) derivatives are prepared by oxidative dimerization of 4-oxotetrahydrothiophene-3-carboxylates with either TPAP–NMO or K 3 [Fe(CN) 6 ]. …
Number of citations: 15 www.sciencedirect.com
J Reiter, P Vágáa, K Esses‐Reiter… - Journal of …, 1988 - Wiley Online Library
5‐Amino‐1,2,4‐triazoles reacted with alifatic β‐oxo‐esters to yield besides the unexpected 1,2,4‐triazolo‐[1,5‐a]‐1,3,5‐benzotriazepin‐5‐one derivative 7 either the corresponding …
Number of citations: 2 onlinelibrary.wiley.com
RM Zaki, AF Saber, AMK El-Dean… - ARKIVOC: Online Journal …, 2020 - arkat-usa.org
Pyrazoles are five membered heterocycles constitute a higly significant class of compounds in organic synthesis. Nowadays, pyrazoles and condensed pyrazoles have attracted …
Number of citations: 5 www.arkat-usa.org

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